2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione
Overview
Description
“2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . These derivatives represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-dione derivatives are quite diverse. One example is the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene, which yielded isoindole-1,3-dione derivatives as the major product .Scientific Research Applications
Antipsychotic Potential
- Phosphodiesterase 10A (PDE10A) Inhibition and Serotonin Receptor Affinity: A study demonstrated the synthesis and evaluation of isoindole-1,3-dione derivatives, showing potential as antipsychotics due to their PDE10A-inhibiting properties and affinities for 5-HT1A and 5-HT7 receptors (Czopek et al., 2020).
Chemical Synthesis Methods
- Palladium-Catalyzed Synthesis: A method involving palladium-catalyzed aminocarbonylation of o-halobenzoates was developed to produce 2-substituted isoindole-1,3-diones, showcasing a one-step approach to synthesize this class of heterocycles (Worlikar & Larock, 2008).
Antimicrobial Screening
- Novel AZA-Imidoxy Compounds: Research on azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, showed potential as chemotherapeutic agents due to their antimicrobial activities (Jain, Nagda, & Talesara, 2006).
Functionalization Studies
- Functionalization of Aniline Derivatives: A study explored the reaction of aniline derivatives with phthalic anhydride, leading to the formation of isoindole-1,3-diones, demonstrating the potential for producing a variety of derivatives (Khusnitdinov, Sultanov, & Gataullin, 2019).
Antioxidant and Antitumor Activities
- Synthesis and Biological Applications: A study synthesized novel compounds, including 1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione, and evaluated their antioxidant and antitumor activities, indicating potential for therapeutic applications (Bijwe et al., 2011).
Polysubstituted Analogues
- Synthesis of Polysubstituted Isoindole-1,3-Dione Analogues: A study focused on synthesizing new polysubstituted isoindole-1,3-diones, expanding the potential applications of these compounds in various fields (Tan et al., 2014).
Inhibitor Studies
- Evaluation as AChE Inhibitor: Isoindoline-1,3-dione derivatives were evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, indicating a potential role in neurodegenerative disease treatment (Andrade-Jorge et al., 2018).
Anticancer Research
- Novel Anticancer Compounds: Isoindole-1,3(2H)-dione compounds containing different functional groups were synthesized and evaluated for their anticancer activities, revealing a significant influence of substituents on their effectiveness (Tan et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include isoindoline-1,3-dione compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to modulate the dopamine receptor d3 , which could imply a potential application as antipsychotic agents . The interaction with these targets could lead to changes in cellular signaling and function.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQAGATDOBCOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208702 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-86-7 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30777-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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